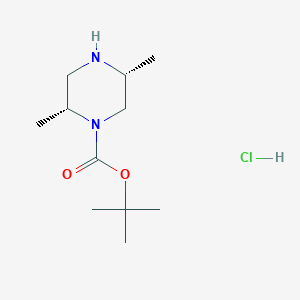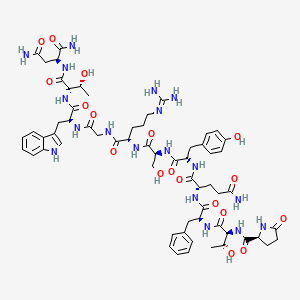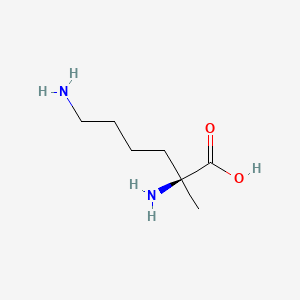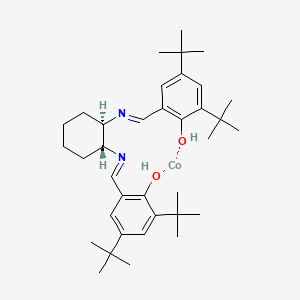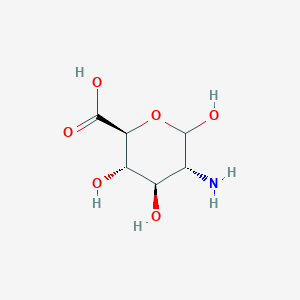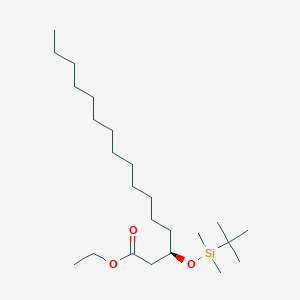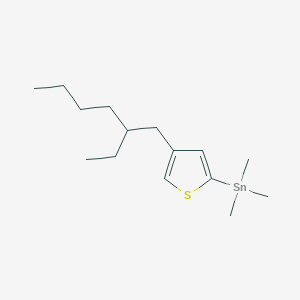
ethyl (2Z)-2-hydrazinylidenepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-hydrazinylidenepropanoate, also known as EHP, is a chemical compound that has been widely used in scientific research. EHP is a hydrazine derivative that has been shown to have potential therapeutic applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl (2Z)-2-hydrazinylidenepropanoate is still not fully understood. However, it has been suggested that ethyl (2Z)-2-hydrazinylidenepropanoate may work by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can contribute to the development of various diseases. By inhibiting the production of ROS, ethyl (2Z)-2-hydrazinylidenepropanoate may help to prevent or treat these diseases.
Biochemical and Physiological Effects:
ethyl (2Z)-2-hydrazinylidenepropanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ethyl (2Z)-2-hydrazinylidenepropanoate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that ethyl (2Z)-2-hydrazinylidenepropanoate can improve cognitive function and reduce oxidative stress in the brain. ethyl (2Z)-2-hydrazinylidenepropanoate has also been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl (2Z)-2-hydrazinylidenepropanoate in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. Another advantage is its potential therapeutic applications, which make it a promising candidate for further research. However, one limitation of using ethyl (2Z)-2-hydrazinylidenepropanoate in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on ethyl (2Z)-2-hydrazinylidenepropanoate. One direction is to further investigate its mechanism of action and how it works to inhibit the production of ROS. Another direction is to explore its potential therapeutic applications in more detail, particularly in the treatment of cancer and neurodegenerative diseases. Finally, future research could focus on developing more cost-effective synthesis methods for ethyl (2Z)-2-hydrazinylidenepropanoate, which would make it more accessible for use in lab experiments.
In conclusion, ethyl (2Z)-2-hydrazinylidenepropanoate is a promising compound that has potential therapeutic applications. Its unique chemical properties, low toxicity profile, and potential for treating cancer and neurodegenerative diseases make it a promising candidate for further research. While there are still many unanswered questions about its mechanism of action and its full therapeutic potential, future research on ethyl (2Z)-2-hydrazinylidenepropanoate is likely to yield valuable insights into its use as a therapeutic agent.
Métodos De Síntesis
Ethyl (2Z)-2-hydrazinylidenepropanoate can be synthesized through a simple reaction between hydrazine hydrate and ethyl acrylate. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at a temperature of around 60°C. The resulting product is then purified through column chromatography to obtain pure ethyl (2Z)-2-hydrazinylidenepropanoate.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-2-hydrazinylidenepropanoate has been widely used in scientific research due to its potential therapeutic applications. ethyl (2Z)-2-hydrazinylidenepropanoate has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation treatment. ethyl (2Z)-2-hydrazinylidenepropanoate has also been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
ethyl (2Z)-2-hydrazinylidenepropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3-9-5(8)4(2)7-6/h3,6H2,1-2H3/b7-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYVZRKZUJAEJI-DAXSKMNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-hydrazinylidenepropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-4-methyl-,](/img/no-structure.png)
